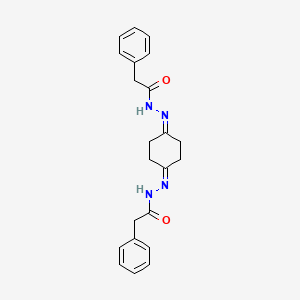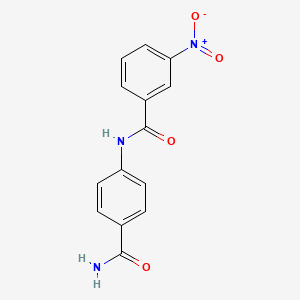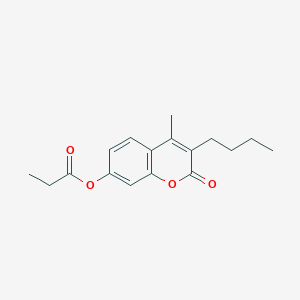![molecular formula C33H26N2O5 B12473298 2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473298.png)
2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin layer chromatography (TLC) at 254 nm . After completion, the mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-2-phenylethyl 4H-chromen-4-one: Shares a similar core structure but lacks the quinoline and isoindole moieties.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains similar functional groups but differs in overall structure and properties.
Uniqueness
2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of functional groups and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C33H26N2O5 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
phenacyl 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H26N2O5/c36-28(20-6-2-1-3-7-20)18-40-33(39)25-17-27(34-26-9-5-4-8-24(25)26)19-12-14-23(15-13-19)35-31(37)29-21-10-11-22(16-21)30(29)32(35)38/h1-9,12-15,17,21-22,29-30H,10-11,16,18H2 |
InChI-Schlüssel |
HGYMFOICNGEDKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)OCC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


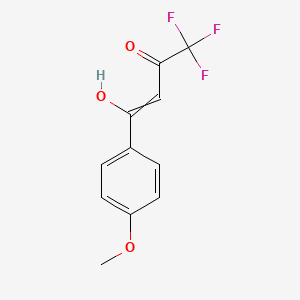
![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12473221.png)
![4-[({5-[(4-Bromophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12473225.png)
![4-cyano-N,N-diethyl-5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B12473226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B12473232.png)
![N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12473237.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473249.png)
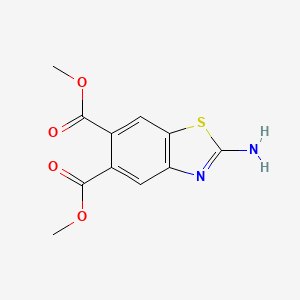
![(4-Benzylpiperidin-1-yl)(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)methanone](/img/structure/B12473264.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12473291.png)
